molecular formula C17H24FN3O5S B2460305 N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide CAS No. 872724-70-4

N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide

Cat. No.: B2460305
CAS No.: 872724-70-4
M. Wt: 401.45
InChI Key: FJULXOWWJQKASH-UHFFFAOYSA-N
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Description

N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide is a useful research compound. Its molecular formula is C17H24FN3O5S and its molecular weight is 401.45. The purity is usually 95%.
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Scientific Research Applications

Antiandrogenic Properties and Androgen-Responsive Diseases

Compounds with structural similarities to N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide have been investigated for their antiandrogenic properties. Specifically, sulfone derivatives have shown promise in the treatment of androgen-responsive diseases, including benign and malignant conditions, by acting as potent antiandrogens. This application is particularly relevant in the context of prostate cancer, where the modulation of androgen receptors plays a crucial role in disease progression and therapy (Tucker, Crook, & Chesterson, 1988).

Insecticidal Activity

The unique chemical structure of related compounds, such as flubendiamide, showcases their effectiveness as novel class insecticides. These compounds exhibit strong insecticidal activity against a variety of lepidopterous pests, including resistant strains. Their mode of action, distinguished from that of existing commercial insecticides, and their safety profile for non-target organisms mark them as promising agents for integrated pest management programs (Tohnishi et al., 2005).

Modulation of NMDA Receptors

Sulfonamide derivatives have been identified as novel NMDA receptor antagonists, offering insights into the modulation of glutamate and glycine-gated Ca2+-permeable channels in the central nervous system. Such compounds, by selectively targeting NR1/NR2A receptors, present potential therapeutic applications in addressing neurological conditions where NMDA receptor activity is implicated (Bettini et al., 2010).

Pharmacokinetic Profiles in Drug Development

The exploration of selective androgen receptor modulators (SARMs) related to the compound has provided valuable insights into ideal pharmacokinetic characteristics for therapeutic agents. Studies focusing on the absorption, metabolism, and clearance of these compounds enhance our understanding of their behavior in biological systems, informing the development of drugs with favorable profiles for clinical use (Wu et al., 2006).

COX-2 Inhibition and Anti-inflammatory Applications

Research into sulfonamide derivatives has led to the identification of potent and selective cyclooxygenase-2 (COX-2) inhibitors, highlighting the therapeutic potential of these compounds in managing inflammation and pain associated with various conditions, including rheumatoid arthritis and osteoarthritis. The development of such inhibitors points to the importance of selective targeting in drug design, aiming for efficacy with minimal side effects (Hashimoto et al., 2002).

Properties

IUPAC Name

N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O5S/c1-3-7-19-16(22)17(23)20-11-15-21(8-4-9-26-15)27(24,25)13-5-6-14(18)12(2)10-13/h5-6,10,15H,3-4,7-9,11H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJULXOWWJQKASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC(=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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